molecular formula C7H5BrN2O2 B12837625 6-bromo-7-methyloxazolo[5,4-b]pyridin-2(1H)-one

6-bromo-7-methyloxazolo[5,4-b]pyridin-2(1H)-one

Cat. No.: B12837625
M. Wt: 229.03 g/mol
InChI Key: QTBPDOIASNBTCI-UHFFFAOYSA-N
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Description

6-bromo-7-methyloxazolo[5,4-b]pyridin-2(1H)-one is a heterocyclic compound that features a bromine atom, a methyl group, and an oxazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-7-methyloxazolo[5,4-b]pyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromo-2-aminopyridine with a suitable carboxylic acid derivative in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-bromo-7-methyloxazolo[5,4-b]pyridin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The oxazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted oxazolo[5,4-b]pyridines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

6-bromo-7-methyloxazolo[5,4-b]pyridin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals or other industrially relevant chemicals.

Mechanism of Action

The mechanism by which 6-bromo-7-methyloxazolo[5,4-b]pyridin-2(1H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely but often include key proteins involved in disease pathways or cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-1H-pyrrolo[2,3-b]pyridine:

    2-phenyl-1H-imidazo[4,5-b]pyridine: A compound with similar structural features used in the study of diabetes and other diseases.

    6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines: Compounds with applications in cancer research due to their inhibitory activity against specific receptors.

Uniqueness

6-bromo-7-methyloxazolo[5,4-b]pyridin-2(1H)-one is unique due to its specific substitution pattern and the presence of both an oxazole and pyridine ring. This combination of features can confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H5BrN2O2

Molecular Weight

229.03 g/mol

IUPAC Name

6-bromo-7-methyl-1H-[1,3]oxazolo[5,4-b]pyridin-2-one

InChI

InChI=1S/C7H5BrN2O2/c1-3-4(8)2-9-6-5(3)10-7(11)12-6/h2H,1H3,(H,10,11)

InChI Key

QTBPDOIASNBTCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=C1Br)OC(=O)N2

Origin of Product

United States

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